molecular formula C6H11N B1602253 Dicyclopropylamine CAS No. 73121-95-6

Dicyclopropylamine

Cat. No.: B1602253
CAS No.: 73121-95-6
M. Wt: 97.16 g/mol
InChI Key: JKWKFBUUNGGYBP-UHFFFAOYSA-N
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Description

Dicyclopropylamine is an organic compound with the molecular formula C₆H₁₁N. It is a secondary amine where two cyclopropyl groups are attached to a single nitrogen atom. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopropylamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with cyclopropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using scalable and efficient methods that prioritize cost-efficiency, safety, and purity. One such method involves the catalytic hydrogenation of cyclopropyl cyanide in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions: Dicyclopropylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or acyl halides under basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Cyclopropylamine derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Dicyclopropylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclopropylamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to form new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

    Cyclopropylamine: A primary amine with a single cyclopropyl group.

    Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine.

    Dicyclopropylmethanol: A secondary alcohol with two cyclopropyl groups.

Uniqueness: Dicyclopropylamine is unique due to its secondary amine structure with two cyclopropyl groups. This structure imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

N-cyclopropylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-5(1)7-6-3-4-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWKFBUUNGGYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573113
Record name N-Cyclopropylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73121-95-6
Record name N-Cyclopropylcyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73121-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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